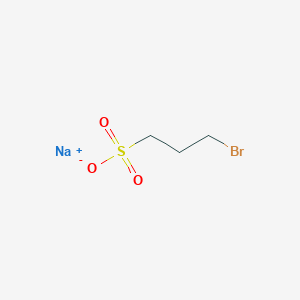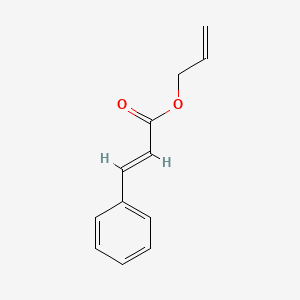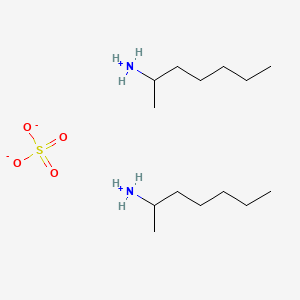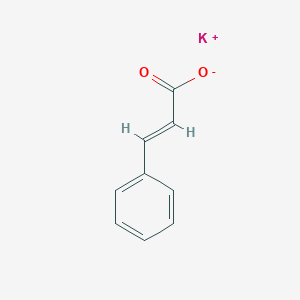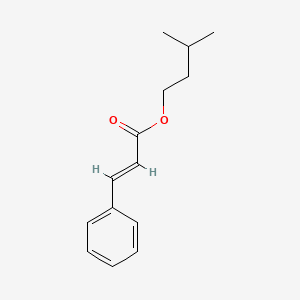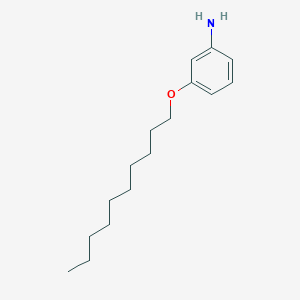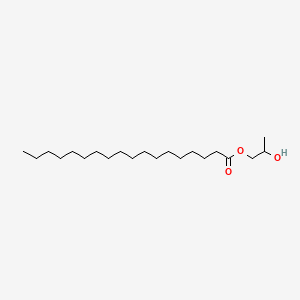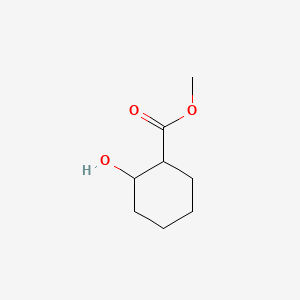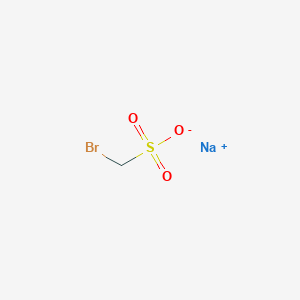
sodium;bromomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;bromomethanesulfonate” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium;bromomethanesulfonate involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced organic synthesis techniques to ensure the purity and yield of the compound. The exact synthetic route may vary depending on the desired application and the availability of starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize the efficiency and cost-effectiveness of production while maintaining high standards of quality control. Common industrial methods include batch and continuous flow synthesis, which allow for the scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: sodium;bromomethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and may include derivatives with altered functional groups or enhanced chemical properties.
Scientific Research Applications
sodium;bromomethanesulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be employed in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, the compound has industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of sodium;bromomethanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact mechanism may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: sodium;bromomethanesulfonate can be compared to other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups. Examples of similar compounds include those found in the PubChem database, which provides information on structurally related molecules.
Uniqueness: The uniqueness of this compound lies in its specific chemical properties and potential applications. Compared to similar compounds, this compound may offer distinct advantages in terms of reactivity, stability, or biological activity. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
sodium;bromomethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BrO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYVLIWKJMBHJO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(S(=O)(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

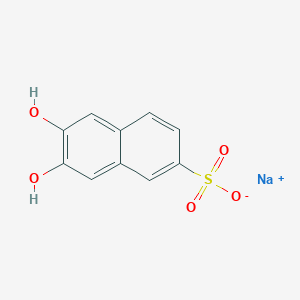
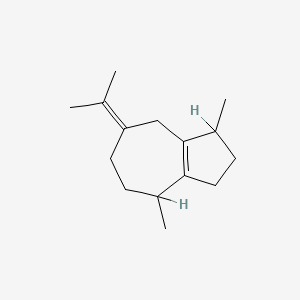
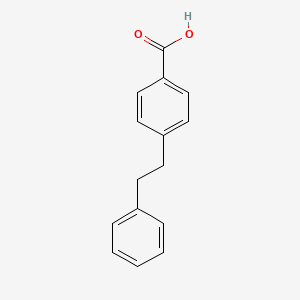
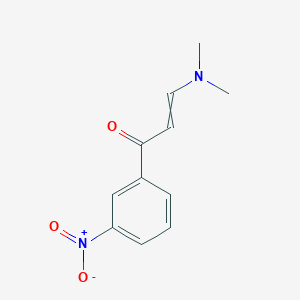
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)
